methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate
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Overview
Description
Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate is a complex organic compound that features a sulfonamide group attached to an anthracene derivative
Mechanism of Action
Target of Action
It’s known that anthraquinone derivatives, which this compound is a part of, often interact with various enzymes and receptors in the body .
Mode of Action
The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it may interact with its targets by forming cyclometallated complexes . The Lewis-basic directing group coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .
Biochemical Pathways
Anthraquinone derivatives are known to influence a variety of biochemical pathways, often related to cellular metabolism and signal transduction .
Result of Action
Anthraquinone derivatives are often associated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate typically involves multiple steps:
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Formation of the Anthracene Derivative: : The starting material, 9,10-dihydroanthracene, is oxidized to form 9,10-dioxo-9,10-dihydroanthracene. This oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
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Sulfonation: : The 9,10-dioxo-9,10-dihydroanthracene is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
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Amidation: : The sulfonyl chloride intermediate is reacted with N-methylamine to form the sulfonamide.
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Esterification: : Finally, the sulfonamide is reacted with methyl 4-bromobutanoate under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the efficient handling of reagents and intermediates, as well as the purification of the final product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The anthracene moiety can undergo further oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different properties and applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones or other oxidized anthracene derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a drug candidate. The sulfonamide group is known for its antibacterial properties, and the anthracene moiety could contribute to the compound’s ability to intercalate with DNA, making it a potential anticancer agent.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties make it a candidate for use in electronic devices or as a component in photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Lacks the butanoate ester group.
9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid: Lacks the N-methyl group and the butanoate ester.
Uniqueness
Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate is unique due to the combination of its anthracene core, sulfonamide group, and butanoate ester. This combination imparts specific chemical properties and potential biological activities that are distinct from its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
methyl 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-21(11-5-8-18(22)27-2)28(25,26)13-9-10-16-17(12-13)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPLDYNOUUVXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)OC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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